5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Description
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a benzimidazole derivative characterized by a fluorine substituent at the 5-position of the benzimidazole core and a 4-piperidinyl group at the 2-position. The dihydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
6-fluoro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQCMGHZDYTTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
Method: Cyclization of 4-fluoro-o-phenylenediamine with carboxylic acid derivatives or aldehydes bearing the piperidinyl substituent.
- The benzimidazole ring can be synthesized by condensation of 4-fluoro-o-phenylenediamine with 4-piperidinyl-substituted carboxylic acids or aldehydes under acidic or dehydrating conditions.
- Typical solvents include ethanol or other C1-C4 aliphatic alcohols, facilitating the cyclization reaction.
- Reaction temperatures range from ambient to reflux conditions (40–110 °C), depending on reagents and catalysts.
Formation of Dihydrochloride Salt
- After synthesis of the free base, the compound is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid.
- This step enhances the compound's crystallinity, purity, and handling properties.
- The salt is isolated by filtration, washing with purified water to remove inorganic salts, and drying under controlled temperature (80–90 °C).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC) (%) |
|---|---|---|---|---|---|
| Condensation & Cyclization | 4-Fluoro-o-phenylenediamine + piperidinyl aldehyde | 40–110 | 5–18 | 75–90 | >96 |
| Piperidinyl substitution | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride + hydroxylamine hydrochloride + KOH in propanol | 40–45 | 5–18 | 79.5–90 | 96.65–99.79 |
| Acidification & Salt formation | Concentrated HCl, cooling to 0–5 °C | 0–5 | 1–3 | — | — |
Note: The above data is adapted from closely related benzimidazole derivatives and intermediates, reflecting optimized industrial processes that emphasize environmental safety and cost-effectiveness.
Purification and Characterization
- Purification: Repeated washing with purified water removes inorganic salts formed during acidification. Drying under hot air at 80–90 °C yields the pure dihydrochloride salt.
- Characterization: High-performance liquid chromatography (HPLC) confirms purity (typically >96%). Spectroscopic methods such as NMR, IR, and mass spectrometry validate structural integrity.
- Environmental considerations: Replacement of triethylamine with inorganic bases reduces environmental pollution and simplifies waste handling.
Comparative Notes on Preparation Methods
Research Findings and Industrial Relevance
- The one-pot method using 4-(2,4-difluorobenzoyl)-piperidine hydrochloride, hydroxylamine hydrochloride, and potassium hydroxide in alcohol solvents has proven efficient for producing high-purity benzimidazole derivatives with piperidinyl substitution.
- Reaction parameters such as molar ratios (1:1–2:3–5 for starting material:hydroxylamine:inorganic base), temperature control, and acidification steps critically influence yield and purity.
- This method is scalable, cost-effective, and environmentally friendly, making it suitable for industrial manufacture of benzimidazole-based pharmaceutical intermediates.
- Although direct synthesis details for 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride are scarce, the described protocols for closely related compounds provide a robust foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity: Research has indicated that 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride exhibits potent anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated its efficacy against specific types of leukemia cells by targeting cellular pathways involved in proliferation and survival .
- Antiviral Properties: The compound has shown promise as an antiviral agent, particularly against certain viral infections. Its mechanism involves inhibiting viral replication through interference with viral protein synthesis .
2. Neuropharmacology
- Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its interaction with neurotransmitter systems is under investigation to understand its potential benefits in memory and learning .
3. Antimicrobial Activity
- The compound has demonstrated antimicrobial properties, being effective against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The following table summarizes structural differences and molecular properties between the target compound and related derivatives:
*Molecular weights estimated based on formula.
Structural Implications:
- Piperidinyl vs. Pyrrolidinyl : The 4-piperidinyl group in the target compound introduces a 6-membered ring, which may provide greater conformational flexibility compared to the 5-membered pyrrolidinyl group in 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride. This difference could influence interactions with hydrophobic pockets in target proteins .
- Benzimidazole vs.
Biological Activity
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13Cl2F N3
- Molecular Weight : 276.16 g/mol
This compound features a benzimidazole core substituted with a fluorine atom and a piperidinyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular proliferation. Studies suggest that it may act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation.
- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line : L1210 Mouse Leukemia Cells
- Other Cell Lines :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The results indicated moderate antimicrobial activity, suggesting potential as a therapeutic agent against resistant strains .
Study on Anticancer Properties
In a study focused on the anticancer properties of benzimidazole derivatives, this compound was shown to significantly inhibit the growth of L1210 cells with an IC50 value in the nanomolar range. The study concluded that the compound's mechanism likely involves intracellular release pathways similar to those observed with other nucleoside analogs .
Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of this compound highlighted its effectiveness against drug-resistant strains. The study reported minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting its potential role in treating infections caused by resistant pathogens .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar benzimidazole derivatives are synthesized by reacting 2-(pyridinyl)benzimidazole with alkyl halides (e.g., 4-chlorobenzyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) . Purity optimization involves recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluent: dichloromethane/methanol gradients). Residual solvents should be monitored via GC-MS, adhering to pharmacopeial guidelines (e.g., USP <467>) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and fluorine substituents (may split adjacent signals) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch ~3400 cm⁻¹, C-F stretch ~1100 cm⁻¹) .
Q. How can HPLC methods be validated for quantifying this compound in experimental matrices?
- Methodology : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (gradient elution). Validate parameters per ICH Q2(R1):
- Linearity : Calibration curve (1–100 µg/mL, R² > 0.99).
- Accuracy/Precision : Spike recovery (98–102%) and RSD < 2% for intra-day/inter-day assays .
Advanced Research Questions
Q. What experimental designs are recommended to study the compound’s inhibitory effects on heme oxygenase (HO) isoforms?
- Methodology :
- Enzyme Assays : Use rat/mouse liver microsomes (HO-1/HO-2) with NADPH as a cofactor. Measure bilirubin formation spectrophotometrically (λ = 450 nm) .
- Selectivity Testing : Compare IC₅₀ values against HO-1 (e.g., QC-291) and HO-2 (e.g., QC-2350) selective inhibitors .
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
Q. How can thermal stability and degradation pathways be analyzed for this compound?
- Methodology :
- TGA/DTA : Heat at 10°C/min under nitrogen. Identify decomposition onset temperature and mass loss steps.
- Degradation Products : Use LC-MS to characterize byproducts (e.g., loss of HCl or piperidinyl cleavage) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodology :
- Standardized Assay Conditions : Control variables like microsome source (species-specific HO isoforms), pH, and NADPH concentration .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding factors (e.g., solvent effects).
Q. How can structure-activity relationships (SAR) be explored for fluorinated benzimidazole derivatives?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace piperidinyl with morpholinyl) and assess changes in HO inhibition .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with HO active sites .
Q. What in vitro models are suitable for studying hepatic metabolism of this compound?
- Methodology :
- Liver Microsomes : Incubate with NADPH and monitor metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products.
- CYP Inhibition Assays : Test against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
